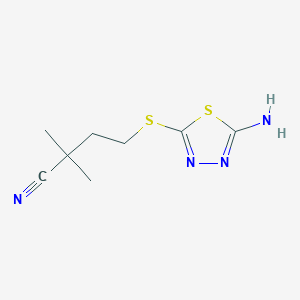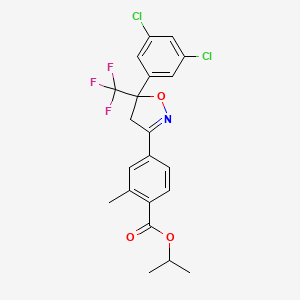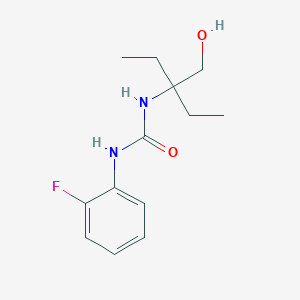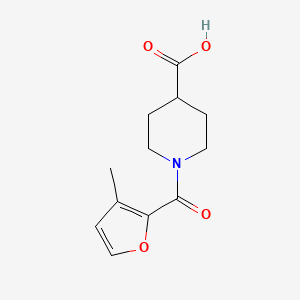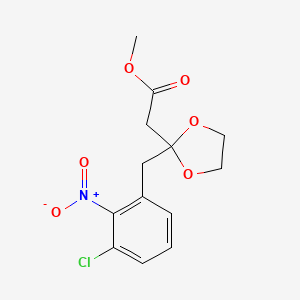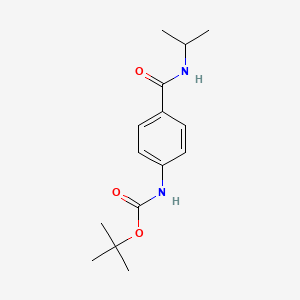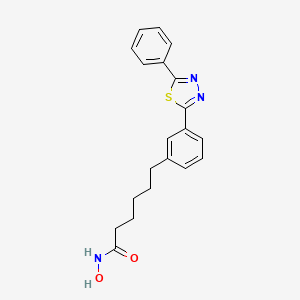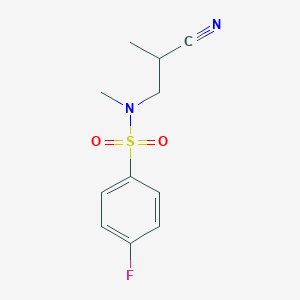
n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide: is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a cyanopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with n-methyl-2-cyanopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyanopropyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Reduction: n-(2-Aminopropyl)-4-fluoro-n-methylbenzenesulfonamide.
Oxidation: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonyl fluoride.
Applications De Recherche Scientifique
Chemistry: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features may allow for the development of inhibitors or modulators with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyanopropyl group may also interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
- n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonyl fluoride
- n-(2-Aminopropyl)-4-fluoro-n-methylbenzenesulfonamide
- 4-Fluorobenzenesulfonamide derivatives
Uniqueness: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide is unique due to the presence of both a cyanopropyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules further enhances its versatility and utility in scientific research.
Propriétés
Formule moléculaire |
C11H13FN2O2S |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
N-(2-cyanopropyl)-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H13FN2O2S/c1-9(7-13)8-14(2)17(15,16)11-5-3-10(12)4-6-11/h3-6,9H,8H2,1-2H3 |
Clé InChI |
BLQVKZSHZQFTSE-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)S(=O)(=O)C1=CC=C(C=C1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)
